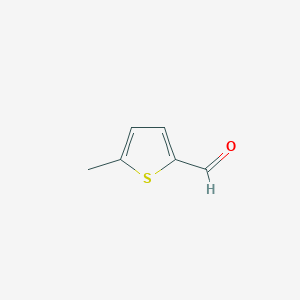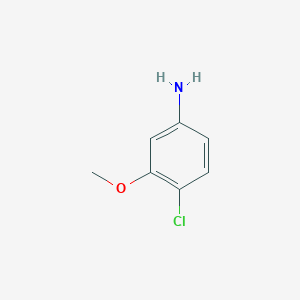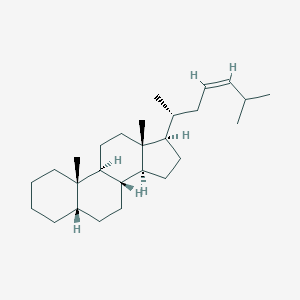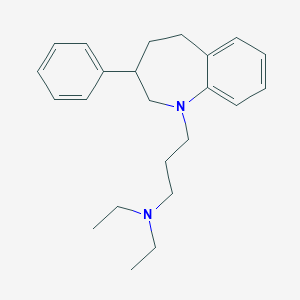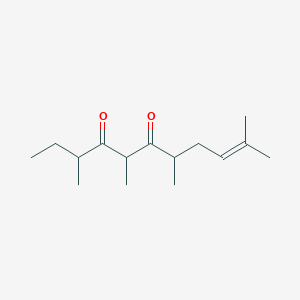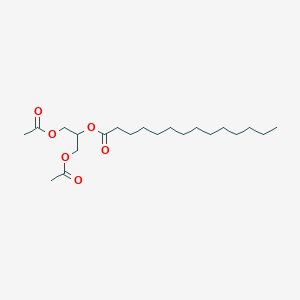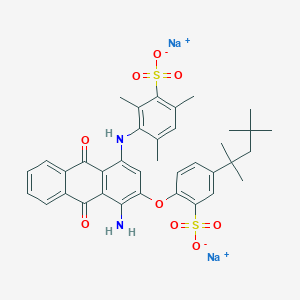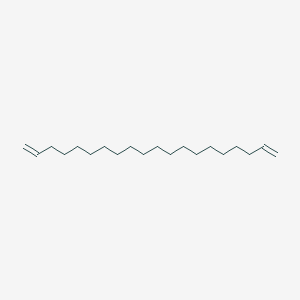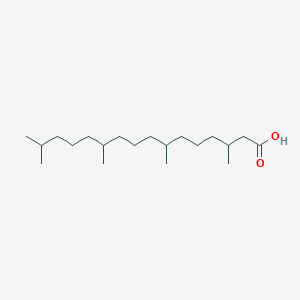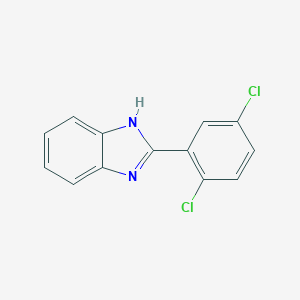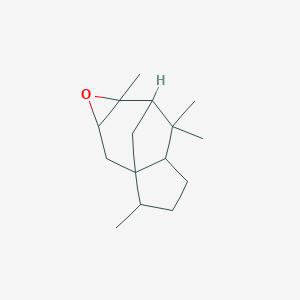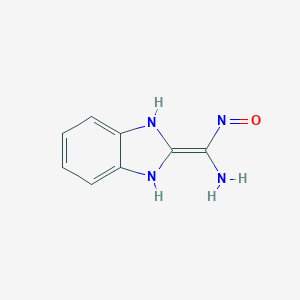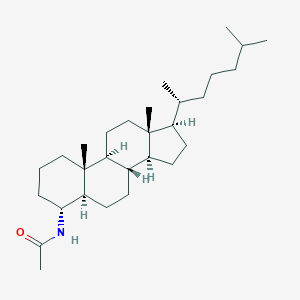
Acetamide, N-5alpha-cholestan-4alpha-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-5alpha-cholestan-4alpha-yl-, also known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential application in treating cardiovascular diseases. ACAT inhibitors are known to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.
Mécanisme D'action
Acetamide, N-5alpha-cholestan-4alpha-yl-, inhibits the enzyme acyl-CoA:cholesterol acyltransferase (Acetamide, N-5alpha-cholestan-4alpha-yl-), which plays a crucial role in cholesterol metabolism. Acetamide, N-5alpha-cholestan-4alpha-yl- catalyzes the esterification of cholesterol with fatty acids to form cholesteryl esters, which are then stored in lipid droplets. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors prevent the formation of cholesteryl esters and promote the efflux of cholesterol from cells.
Effets Biochimiques Et Physiologiques
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the levels of LDL cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-5alpha-cholestan-4alpha-yl-, has some advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Acetamide, N-5alpha-cholestan-4alpha-yl-. One limitation is that it has poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for research on Acetamide, N-5alpha-cholestan-4alpha-yl-. One direction is to investigate its potential application in treating other diseases, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors. Yet another direction is to investigate the mechanisms of action of Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors in more detail, to gain a better understanding of their effects on cholesterol metabolism and atherosclerosis.
Méthodes De Synthèse
Acetamide, N-5alpha-cholestan-4alpha-yl-, can be synthesized through a multi-step process starting from cholesterol. The first step involves the protection of the 3-hydroxyl group of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to obtain 3-TBDMS-cholesterol. The second step involves the oxidation of the 3-hydroxyl group to the corresponding ketone using Jones reagent to obtain 3-ketone-cholesterol. The third step involves the protection of the 7-hydroxyl group with trifluoroacetic anhydride (TFAA) to obtain 7-TFA-3-ketone-cholesterol. The fourth step involves the reaction of 7-TFA-3-ketone-cholesterol with acetic anhydride to obtain Acetamide, N-5alpha-cholestan-4alpha-yl-.
Applications De Recherche Scientifique
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been extensively studied for its potential application in treating cardiovascular diseases. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells, which are a hallmark of atherosclerosis. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models.
Propriétés
Numéro CAS |
13944-35-9 |
|---|---|
Nom du produit |
Acetamide, N-5alpha-cholestan-4alpha-yl- |
Formule moléculaire |
C29H51NO |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide |
InChI |
InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1 |
Clé InChI |
XJRDRLOSSOJMEO-JMOFALFHSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
Synonymes |
4α-Acetylamino-5α-cholestane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



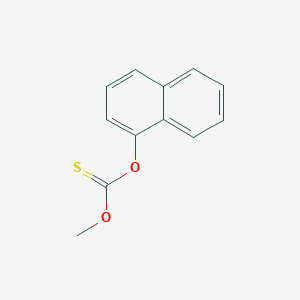
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
